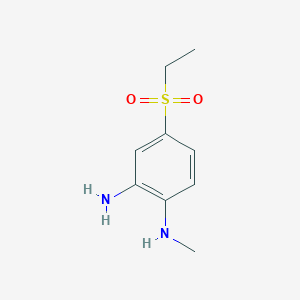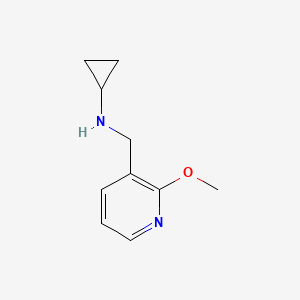
Cyclopropyl-(2-methoxy-pyridin-3-ylmethyl)-amine
描述
Cyclopropyl-(2-methoxy-pyridin-3-ylmethyl)-amine is a chemical compound with the molecular formula C10H14N2O It is characterized by a cyclopropyl group attached to a methoxypyridine moiety via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(2-methoxy-pyridin-3-ylmethyl)-amine typically involves the following steps:
Formation of the Methoxypyridine Moiety: The starting material, 2-methoxypyridine, is synthesized through the methylation of 2-hydroxypyridine using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction. This can be achieved by reacting an alkene with a diazo compound in the presence of a transition metal catalyst such as rhodium or copper.
Formation of the Methylene Bridge: The final step involves the formation of the methylene bridge connecting the cyclopropyl group to the methoxypyridine moiety. This can be achieved through a nucleophilic substitution reaction using a suitable methylene donor such as formaldehyde or paraformaldehyde.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
化学反应分析
Types of Reactions
Cyclopropyl-(2-methoxy-pyridin-3-ylmethyl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxypyridine moiety can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of cyclopropyl-(2-methoxypyridin-3-ylmethyl)-amine oxides.
Reduction: Formation of cyclopropyl-(2-methoxypyridin-3-ylmethyl)-amine reduced derivatives.
Substitution: Formation of substituted cyclopropyl-(2-methoxypyridin-3-ylmethyl)-amine derivatives.
科学研究应用
Cyclopropyl-(2-methoxy-pyridin-3-ylmethyl)-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of Cyclopropyl-(2-methoxy-pyridin-3-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
相似化合物的比较
Cyclopropyl-(2-methoxy-pyridin-3-ylmethyl)-amine can be compared with other similar compounds such as:
Cyclopropyl-(2-methoxypyridin-4-ylmethyl)-amine: Similar structure but with the methoxy group at a different position on the pyridine ring.
Cyclopropyl-(2-ethoxypyridin-3-ylmethyl)-amine: Similar structure but with an ethoxy group instead of a methoxy group.
Cyclopropyl-(2-methoxypyridin-3-ylmethyl)-ethanol: Similar structure but with an additional hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-10-8(3-2-6-11-10)7-12-9-4-5-9/h2-3,6,9,12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWCRKIXMSZPEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


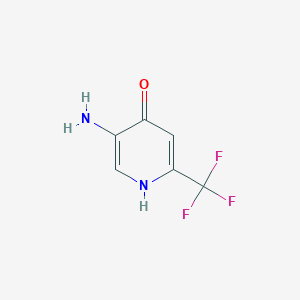
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1399388.png)
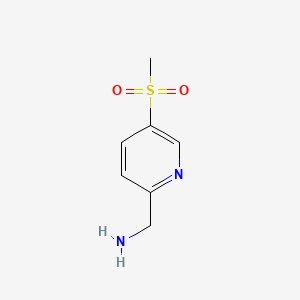
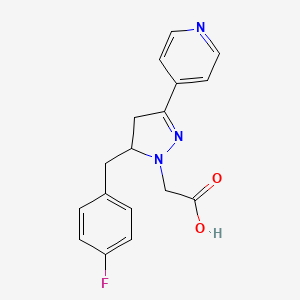
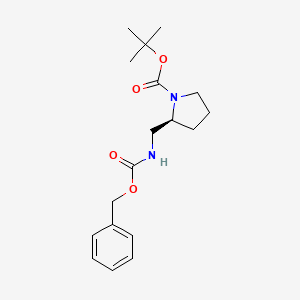
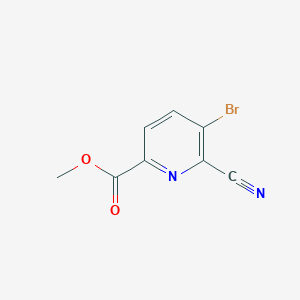
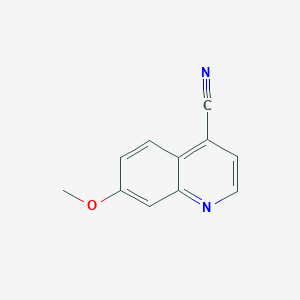

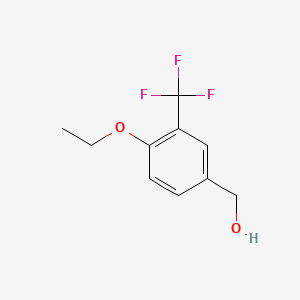
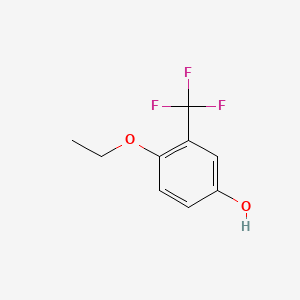
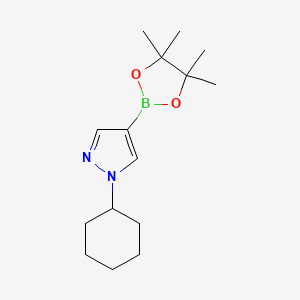
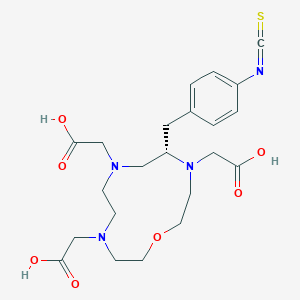
![7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1399406.png)
